4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
RCL R493244 is a chemical compound with the molecular formula C18H15N3O4S2 and a molecular weight of 401.466 g/mol . It is a rare and unique chemical provided by Sigma-Aldrich for early discovery research . The compound is characterized by its complex structure, which includes aromatic rings and sulfur-containing functional groups.
Preparation Methods
The synthetic routes and reaction conditions for RCL R493244 are not extensively documented in public literatureIndustrial production methods would likely involve multi-step synthesis processes, including purification and quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
RCL R493244 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and Lewis acids like aluminum chloride for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RCL R493244 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of RCL R493244 involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
RCL R493244 can be compared with other sulfur-containing aromatic compounds, such as:
Thiophene derivatives: Known for their aromatic stability and diverse chemical reactivity.
Sulfonamides: Widely used in medicinal chemistry for their antimicrobial properties.
Benzothiazoles: Studied for their potential therapeutic applications in cancer and infectious diseases
RCL R493244 is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C18H15N3O4S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H15N3O4S2/c22-16-14-10-1-2-11(9-10)15(14)17(23)21(16)12-3-5-13(6-4-12)27(24,25)20-18-19-7-8-26-18/h1-8,10-11,14-15H,9H2,(H,19,20) |
InChI Key |
AQJLJHKSXYFZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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